molecular formula C17H19NOS B2749627 N-(1-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide CAS No. 850217-88-8

N-(1-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No. B2749627
CAS RN: 850217-88-8
M. Wt: 285.41
InChI Key: DAAJZUBKPZNCFP-UHFFFAOYSA-N
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Description

“N-(1-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide” is a complex organic compound. It contains a benzothiophene ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), in this case, carbon and sulfur. It also has an amide functional group (-CONH2), which is a common feature in many biologically active compounds and pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzothiophene ring, followed by the introduction of the amide group. The specifics of the synthesis would depend on the starting materials and the desired route of synthesis. It’s important to note that the synthesis of complex organic compounds often requires careful planning and optimization to ensure high yield and purity .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, includes a benzothiophene ring and an amide functional group. The presence of these groups can significantly influence the compound’s physical and chemical properties, including its reactivity, polarity, and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the conditions and the reactants present. The amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine. The benzothiophene ring might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar amide group could enhance its solubility in polar solvents. The benzothiophene ring could contribute to its stability and rigidity .

Scientific Research Applications

Neuropharmacology

This compound is known for its high neuropharmacological potential . It can interfere with natural neurotransmission pathways, making it attractive for the treatment of neurodegenerative disorders, such as Alzheimer’s disease . In silico studies and in vitro assays have shown how these motifs are embedded in more complex molecular constructs with key drug-like properties .

Chiral Solvating Agent

The compound can act as a potential chiral solvating agent (CSA) for the spectral resolution of enantiomers via 1H NMR spectroscopy . The single enantiomer of the compound was synthesized from commercially available ®-(+)-a-methylbenzylamine .

Enzyme Inhibition

The compound can act as an important tertiary inhibitor of human AChE/BuChE (Acetylcholineristerase and Butylcholinestarase) . It acts as a pure competitive inhibitor, since it binds to the central active site (CAS) of the enzyme .

Neurodegeneration Blocking

The compound has been shown to have properties such as neuronal regeneration and blocking neurodegeneration . This represents a very powerful strategy to obtain drugs targeting complex pathologies .

Synthesis of Chiral Amines

The compound can be used in the synthesis of a wide range of chiral amines . The general synthetic pathway is based on asymmetric Aza–Michael addition of chiral ®-N-benzyl-N-(α-methylbenzyl)amide to methyl cyclohex-1-en-carboxilate obtaining the β-amino ester .

Spectral Resolution of Enantiomers

The compound can be used for the spectral resolution of enantiomers via NMR spectroscopy . Such a resolution is possible because the compound associates with analytes via non-covalent interactions to form diastereomeric complexes resulting in chemical shift differences .

Future Directions

The future directions for this compound could be numerous depending on its applications. If it shows promising biological activity, it could be further optimized and studied as a potential drug. Alternatively, if it has unique physical or chemical properties, it could find uses in material science or other fields .

properties

IUPAC Name

N-(1-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c1-12(13-7-3-2-4-8-13)18-17(19)16-11-14-9-5-6-10-15(14)20-16/h2-4,7-8,11-12H,5-6,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAAJZUBKPZNCFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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